

# Methodologies for Evaluating Lung Function Changes with Brensocatib in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Brensocatib** (formerly INS1007) is an orally administered, reversible inhibitor of Dipeptidyl Peptidase 1 (DPP-1).[1][2] DPP-1 is a critical enzyme for the activation of neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG), within neutrophils during their maturation in the bone marrow.[3][4] In chronic inflammatory lung diseases such as bronchiectasis and chronic obstructive pulmonary disease (COPD), an overabundance of activated neutrophils in the airways leads to excessive NSP activity, resulting in lung tissue destruction and inflammation.[5][6] By inhibiting DPP-1, **Brensocatib** reduces the activation of these damaging NSPs, offering a novel anti-inflammatory therapeutic strategy.[1][3]

These application notes provide detailed methodologies for evaluating the efficacy of **Brensocatib** in preclinical models of lung disease, with a focus on assessing changes in lung function and inflammation. The protocols described are designed to be adaptable for use in rodent models of neutrophil-driven lung injury.

## **Mechanism of Action of Brensocatib**

**Brensocatib** targets the activation of NSPs at their source. During the maturation of neutrophils in the bone marrow, DPP-1 cleaves and activates the inactive pro-forms of NE,







PR3, and CatG. **Brensocatib** reversibly inhibits DPP-1, leading to the release of neutrophils from the bone marrow with significantly reduced levels of active NSPs. This mechanism does not impair the normal function of neutrophils but mitigates their capacity to cause tissue damage.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. investor.insmed.com [investor.insmed.com]
- 2. investor.insmed.com [investor.insmed.com]
- 3. Frontiers | The pharmacokinetic profile of brensocatib and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species [frontiersin.org]
- 4. The pharmacokinetic profile of brensocatib and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dipeptidyl peptidase 1 inhibition as a potential therapeutic approach in neutrophil-mediated inflammatory disease PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dipeptidyl peptidase 1 inhibitors for inflammatory respiratory diseases: mechanisms, clinical trials, and therapeutic prospects PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Methodologies for Evaluating Lung Function Changes with Brensocatib in Preclinical Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605779#methodologies-for-evaluating-lung-function-changes-with-brensocatib-in-preclinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com